molecular formula C26H30N4O6 B3008790 3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-nitrophenyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one CAS No. 433316-59-7

3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-nitrophenyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B3008790
CAS No.: 433316-59-7
M. Wt: 494.548
InChI Key: GTRRTIAJIVRLQS-UHFFFAOYSA-N
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Description

This compound belongs to the 3-hydroxy-pyrrolone class, characterized by a bicyclic core structure substituted with diverse aromatic and heterocyclic groups. Key structural features include:

  • A 4-isopropoxybenzoyl group at position 4, contributing to lipophilicity and steric bulk.
  • A 2-(piperazin-1-yl)ethyl chain at position 1, enhancing solubility and enabling interactions with biological targets via the piperazine moiety.

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-(3-nitrophenyl)-1-(2-piperazin-1-ylethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O6/c1-17(2)36-21-8-6-18(7-9-21)24(31)22-23(19-4-3-5-20(16-19)30(34)35)29(26(33)25(22)32)15-14-28-12-10-27-11-13-28/h3-9,16-17,23,27,31H,10-15H2,1-2H3/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGYPEJFMHDMNM-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCNCC3)C4=CC(=CC=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCNCC3)C4=CC(=CC=C4)[N+](=O)[O-])/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Benzoyl Substituent 5-Position Aryl 1-Position Substituent Molecular Weight (g/mol) Notable Properties
Target Compound 4-isopropoxy 3-nitrophenyl 2-(piperazin-1-yl)ethyl ~530 (estimated) High lipophilicity (isopropoxy), potential CNS penetration, nitro group for redox activity
3-Hydroxy-4-(4-methoxybenzoyl)-5-(3-nitrophenyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one (Compound A) 4-methoxy 3-nitrophenyl 2-(piperazin-1-yl)ethyl ~516 (calculated) Reduced lipophilicity vs. target; improved aqueous solubility
3-Hydroxy-4-(4-isopropoxybenzoyl)-5-phenyl-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one (Compound B) 4-isopropoxy Phenyl 2-(piperazin-1-yl)ethyl ~467 (estimated) Lower steric/electronic complexity (phenyl vs. nitrophenyl); potential metabolic stability
4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(3-nitrophenyl)-1-(3-pyridinylmethyl)-1H-pyrrol-2(5H)-one (Compound C) 4-benzyloxy-2-methyl 3-nitrophenyl 3-pyridinylmethyl ~577 (estimated) Bulky benzyloxy group may hinder membrane permeability; pyridine enhances basicity
3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1-(3-pyridinylmethyl)-1H-pyrrol-2(5H)-one (Compound D) 4-isopropoxy-3-methyl 3,4,5-trimethoxyphenyl 3-pyridinylmethyl ~605 (estimated) Trimethoxyphenyl enhances electron-donating effects; methyl on benzoyl improves metabolic resistance

Key Findings:

Benzyloxy (Compound C) and trimethoxyphenyl (Compound D) further elevate molecular weight and steric hindrance, likely impacting pharmacokinetics .

Electronic and Steric Modifications: The 3-nitrophenyl group in the target and Compound A introduces strong electron-withdrawing effects, which may stabilize charge-transfer interactions in enzyme binding .

Piperazine vs. Pyridine at Position 1: The 2-(piperazin-1-yl)ethyl chain (target, Compounds A, B) confers basicity and hydrogen-bonding capacity, advantageous for targeting GPCRs or kinases.

Research Tools and Methodologies

  • CCP4 Suite (): Widely used for X-ray crystallography to resolve pyrrolone derivatives’ 3D structures, aiding in rational drug design .

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